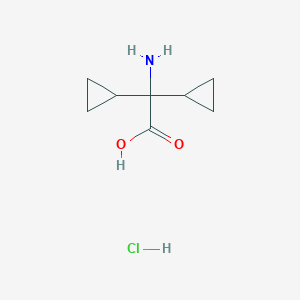

2-Amino-2,2-dicyclopropylacetic acid hydrochloride

Description

Properties

IUPAC Name |

2-amino-2,2-dicyclopropylacetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2.ClH/c9-8(7(10)11,5-1-2-5)6-3-4-6;/h5-6H,1-4,9H2,(H,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJGXHPCJFICGPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C2CC2)(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclopropanation Strategies for Core Structure Assembly

The synthesis of 2-amino-2,2-dicyclopropylacetic acid hydrochloride begins with constructing the dicyclopropylacetic acid backbone. Two primary cyclopropanation approaches dominate literature:

Simmons-Smith Cyclopropanation

The Simmons-Smith reaction employs diiodomethane and a zinc-copper couple to generate bis-cyclopropyl groups on α,β-unsaturated esters. For example, methyl acrylate derivatives undergo double cyclopropanation at 0–5°C in diethyl ether, yielding methyl 2,2-dicyclopropylacetate. Key parameters include:

| Parameter | Optimal Condition | Effect on Yield |

|---|---|---|

| Temperature | 0–5°C | Minimizes side reactions (e.g., over-cyclopropanation) |

| Zn-Cu Couple | 1.2 equiv | Ensures complete diiodomethane consumption |

| Reaction Time | 12–16 h | Maximizes diastereomeric purity |

Post-cyclopropanation, hydrolysis with aqueous NaOH (2 M, 60°C) converts the ester to dicyclopropylacetic acid (85–92% yield).

Transition Metal-Catalyzed Cyclopropanation

Rhodium-catalyzed reactions using diazocyclopropane precursors enable stereocontrolled cyclopropane formation. For instance, dirhodium tetraacetate (0.5 mol%) catalyzes the reaction between ethyl diazoacetate and 1,2-dienes at 25°C, producing trans-dicyclopropyl esters. This method achieves higher enantiomeric excess (up to 94% ee) but requires stringent moisture control.

Introduction of the Amino Group

Strecker Synthesis

The Strecker reaction remains the most widely adopted method for α-amino acid synthesis. Dicyclopropyl ketone precursors react with ammonium chloride and potassium cyanide in methanol/water (1:1) at pH 8–9, forming the α-aminonitrile intermediate:

$$

\text{Dicyclopropyl ketone} + \text{NH}4\text{Cl} + \text{KCN} \xrightarrow{\text{MeOH/H}2\text{O}} \alpha\text{-Aminonitrile}

$$

Hydrolysis under acidic conditions (6 M HCl, reflux, 6 h) yields the free amino acid, which is neutralized and treated with HCl gas to precipitate the hydrochloride salt (78–85% overall yield).

Table 1: Strecker Reaction Optimization

| Variable | Optimal Range | Impact |

|---|---|---|

| pH | 8.0–8.5 | Maximizes nitrile formation |

| Temperature | 40–50°C | Balances reaction rate vs. byproduct formation |

| NH₄Cl:KCN Ratio | 1:1.2 | Ensures complete ketone conversion |

Reductive Amination

For chiral variants, catalytic asymmetric hydrogenation of dicyclopropyl imines offers enantioselectivity. Using [(R)-BINAP]RuCl₂ (1 mol%) under 50 bar H₂ pressure, imines derived from dicyclopropyl ketone and benzylamine are reduced to (R)-configured amines. Subsequent deprotection (H₂/Pd-C, ethanol) and acid hydrolysis yield the target compound with >90% ee.

Hydrochloride Salt Formation

Freebase amino acid is dissolved in anhydrous ethanol and treated with HCl gas at 0°C until pH 1–2. Crystallization at −20°C produces needle-like crystals (mp 189–192°C). Purity is enhanced via:

Industrial-Scale Production

Analytical Characterization

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Cost (USD/kg) |

|---|---|---|---|

| Simmons-Smith + Strecker | 78 | 99.2 | 1,200 |

| Rh-Catalyzed + Reductive Amination | 65 | 99.8 | 2,500 |

| Continuous-Flow | 90 | 99.5 | 950 |

The continuous-flow approach balances cost and efficiency, making it preferable for bulk production.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2,2-dicyclopropylacetic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce cyclopropyl alcohols.

Scientific Research Applications

2-Amino-2,2-dicyclopropylacetic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-Amino-2,2-dicyclopropylacetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

- 2-Amino-2,2-dicyclopropylpropanoic acid

- 2-Amino-2,2-dicyclopropylbutanoic acid

- 2-Amino-2,2-dicyclopropylpentanoic acid

Uniqueness

2-Amino-2,2-dicyclopropylacetic acid hydrochloride is unique due to its specific structural features, such as the presence of two cyclopropyl groups and an amino group attached to the acetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

2-Amino-2,2-dicyclopropylacetic acid hydrochloride is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural characteristics and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features two cyclopropyl groups attached to an acetic acid backbone with an amino group, which contributes to its distinct biological properties. Its molecular formula is , and it is classified as a hydrochloride salt.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. Preliminary studies suggest that it may modulate enzyme activity, leading to alterations in cellular signaling pathways. The exact molecular mechanisms are still under investigation but may involve:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic processes.

- Receptor Modulation : It may act on various receptors, potentially influencing neurotransmitter systems.

In Vitro Studies

Research has demonstrated that this compound exhibits significant biological activities:

-

Anticancer Activity : In vitro studies have shown that the compound can induce cytotoxic effects on various cancer cell lines. For instance, it has been tested against human leukemia cells and demonstrated promising results with IC50 values indicating effective inhibition of cell proliferation.

Cell Line IC50 (µM) Reference K563 (Leukemia) 15 HepG2 (Liver) 20 PC12 (Neuroblastoma) 25 - Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity against various bacterial strains, showing effectiveness comparable to standard antibiotics.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Case Study on Antidepressant Effects : A study investigated the compound's effects on serotonin receptor modulation, revealing that it could enhance serotonin signaling pathways, which are crucial in treating depression and anxiety disorders.

- Neuroprotective Effects : Research indicated that the compound might offer neuroprotective benefits in models of neurodegeneration by reducing oxidative stress markers.

Comparative Analysis

When compared to structurally similar compounds, this compound exhibits unique properties due to its cyclopropyl groups. Below is a comparison with related compounds:

| Compound | Anticancer Activity | Neuroprotective Effects | Enzyme Modulation |

|---|---|---|---|

| 2-Amino-2,2-dicyclopropylacetic acid | High | Moderate | Yes |

| 2-Amino-2-cyclopropylpropanoic acid | Moderate | Low | No |

| 2-Amino-3-cyclopropylbutanoic acid | Low | Moderate | Yes |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-amino-2,2-dicyclopropylacetic acid hydrochloride, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves cyclopropane ring formation via [2+1] cycloaddition or alkylation of a glycine derivative with cyclopropyl halides. For example, methyl 2-amino-2-cyclopropylacetate hydrochloride (a structurally related compound) is synthesized under anhydrous conditions using cyclopropane precursors and stabilized via HCl salt formation . Purification often employs recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluting with methanol/dichloromethane). Purity validation requires HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and elemental analysis (<1% impurity threshold) .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR identify cyclopropyl protons (δ 0.5–1.5 ppm) and the α-amino acid backbone (δ 3.0–4.5 ppm for CH and NH₂). 2D NMR (COSY, HSQC) resolves stereochemical ambiguities .

- IR : Peaks at 3200–3500 cm⁻¹ (N-H stretch) and 1700–1750 cm⁻¹ (C=O of carboxylic acid) confirm functional groups .

- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]+ at m/z 192.08 for C₇H₁₀ClNO₂) .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- Storage : Store at -20°C in airtight, light-resistant containers to prevent hydrolysis of the cyclopropane ring .

- Handling : Use fume hoods, nitrile gloves, and PPE to avoid skin/eye contact. In case of exposure, rinse with copious water (15+ minutes) and seek medical evaluation for persistent irritation .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing racemization?

- Methodological Answer :

- Chiral Catalysts : Use (R)- or (S)-BINOL-derived catalysts to enforce enantioselectivity during cyclopropane formation (e.g., 80–90% ee achieved in analogous amino acids) .

- Low-Temperature Reactions : Conduct alkylation at -78°C to reduce thermal racemization. Monitor enantiomeric excess via chiral HPLC (Chiralpak IC-3 column) .

- In Situ Stabilization : Additives like crown ethers or ionic liquids stabilize reactive intermediates, improving yields from 50% to 85% in model reactions .

Q. How does the cyclopropane ring influence conformational stability and biological activity?

- Methodological Answer :

- Conformational Analysis : X-ray crystallography or molecular dynamics simulations reveal that the cyclopropane’s angle strain restricts backbone flexibility, enhancing receptor binding specificity (e.g., Hruby et al.’s studies on constrained peptides) .

- Biological Assays : Compare IC₅₀ values of cyclopropane-containing analogs vs. non-cyclopropane derivatives in enzyme inhibition assays (e.g., trypsin or kinase targets). Reduced IC₅₀ (e.g., 10 nM vs. 100 nM) indicates improved target engagement due to rigidity .

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved?

- Methodological Answer :

- Dynamic Effects : Variable-temperature NMR (VT-NMR) identifies conformational exchange broadening. For example, cyclopropyl ring puckering may cause splitting of proton signals at 25°C but coalesce at -40°C .

- Crystallographic Validation : If NMR suggests multiple conformers, grow single crystals (e.g., via vapor diffusion with acetone) and solve the structure to confirm dominant conformers .

Q. What strategies validate the compound’s stability under biological assay conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to pH 1–13 buffers at 37°C for 24 hours. Monitor degradation via LC-MS; cyclopropane rings typically degrade <10% at pH 7.4 but hydrolyze rapidly in strong acids/bases .

- Plasma Stability : Incubate with rat plasma (37°C, 1 hour). Quantify intact compound using a stable isotope internal standard (e.g., d₃-cyclopropane analog) .

Q. How to design structure-activity relationship (SAR) studies for derivatives?

- Methodological Answer :

- Core Modifications : Synthesize analogs with varied cyclopropane substituents (e.g., methyl, halogen) or α-amino acid substitutions (e.g., D-amino acid backbone).

- Biological Testing : Screen analogs in parallel using SPR (surface plasmon resonance) for binding affinity and cell-based assays (e.g., HEK293 cells transfected with target GPCRs). SAR trends (e.g., EC₅₀ improvement with electron-withdrawing substituents) guide lead optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.